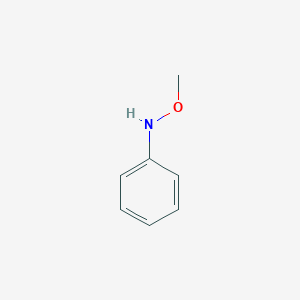

N-Methoxyaniline

Description

Significance in Modern Organic Chemistry

In modern organic chemistry, N-methoxyaniline serves as a versatile building block and intermediate in the synthesis of more complex organic molecules. Its utility stems from the reactivity of both the nitrogen-bound methoxy (B1213986) group and the aniline (B41778) core. For instance, N-methoxyanilines have been utilized in copper-catalyzed nih.govontosight.ai-methoxy rearrangement reactions, which can lead to the efficient synthesis of meta-substituted anilines through subsequent Michael addition of nucleophiles to an in situ generated ortho-quinol imine acs.org. This type of rearrangement highlights its role in facilitating intricate bond formations and structural transformations.

The compound's structure allows for various chemical modifications, enhancing its utility in organic synthesis for the preparation of dyes, pharmaceuticals, and agrochemicals ontosight.aichemimpex.com. For example, derivatives of methoxyaniline, such as N-benzyl-3-methoxyaniline, are crucial intermediates in the synthesis of complex organic compounds . Similarly, N-phenyl-3-methoxyaniline is a precursor in the synthesis of various azo dyes and pigments, contributing to vibrant colors with excellent stability in textiles, plastics, and coatings chemimpex.com.

Historical Context and Evolution of Research

The study of anilines and their derivatives, including methoxyanilines, has a long history in organic chemistry, dating back to the early days of synthetic dye development. Initially, research focused on their use as primary aromatic amines for dye synthesis. Over time, the scope of research expanded to explore their roles in more complex reactions and as intermediates for pharmaceuticals and materials science.

Recent advancements have seen N-methoxyanilines employed in sophisticated catalytic reactions. For example, studies have investigated copper-catalyzed asymmetric nih.govontosight.ai-methoxy rearrangement of N-methoxyanilines to yield chiral ortho-quinol imines with high enantioselectivity rsc.org. This demonstrates an evolution from basic synthetic applications to more advanced, stereoselective transformations. Theoretical studies have also delved into the mechanistic aspects of these rearrangements, providing insights into the unique motivations and selectivities of such migrations, particularly in reactions involving C–H activation acs.org.

Isomeric Considerations (Ortho-, Meta-, Para-Methoxyaniline) in Research Contexts

It is crucial to distinguish this compound from its structural isomers: ortho-methoxyaniline (2-methoxyaniline), meta-methoxyaniline (3-methoxyaniline), and para-methoxyaniline (4-methoxyaniline). While this compound features the methoxy group directly on the nitrogen atom, the ortho-, meta-, and para- isomers have the methoxy group attached to different positions on the benzene (B151609) ring. This positional difference significantly impacts their chemical properties, particularly their basicity and reactivity.

The basicity of these ring-substituted methoxyanilines is influenced by a combination of resonance and inductive effects of the methoxy group echemi.comquora.comstackexchange.com.

Para-methoxyaniline (4-methoxyaniline) : The methoxy group at the para position primarily exerts a resonance (electron-donating) effect, increasing electron density on the ring and stabilizing the nitrogen lone pair, making it more basic than unsubstituted aniline echemi.comstackexchange.com.

Meta-methoxyaniline (3-methoxyaniline) : At the meta position, the methoxy group's influence is predominantly inductive (electron-withdrawing), which removes electron density from the nitrogen, making it less basic than aniline echemi.comstackexchange.com.

Ortho-methoxyaniline (2-methoxyaniline) : The basicity of ortho-methoxyaniline is determined by a combination of opposing resonance and inductive effects. The inductive effect often dominates in this position, leading to a decrease in basicity compared to aniline echemi.comstackexchange.com. Additionally, steric factors can play a role, though the methoxy group's steric bulk is generally considered small enough not to produce a significant "ortho effect" in terms of steric hindrance to basicity echemi.com.

These differences in electronic distribution and reactivity mean that while all are methoxyaniline derivatives, their applications in research contexts vary. This compound, with its unique N-O bond and potential for rearrangement, is explored for distinct synthetic pathways, such as those involving nih.govontosight.ai-methoxy migrations acs.orgrsc.org. In contrast, the ring-substituted isomers are often used as building blocks where the electronic properties of the aromatic ring, modulated by the methoxy group's position, are critical for directing further reactions or influencing the properties of the final product.

Table 1: Properties of this compound and its Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| This compound | C7H9NO | 123.15 | 12441905 nih.gov |

| 2-Methoxyaniline (o-Methoxyaniline) | C7H9NO | 123.155 | 7000 wikipedia.org |

| 3-Methoxyaniline (m-Methoxyaniline) | C7H9NO | 123.155 | 10824 wikipedia.orgnih.gov |

| 4-Methoxyaniline (p-Methoxyaniline) | C7H9NO | 123.15 | 7732 nih.gov |

Table 2: Basicity (pKb) of Aniline and Methoxy Anilines

| Substituent | pKb Value | Reference |

| -H (Aniline) | 9.13 | echemi.comstackexchange.com |

| o-methoxy | 9.5 | echemi.comstackexchange.com |

| m-methoxy | 9.8 | echemi.comstackexchange.com |

| p-methoxy | 8.7 | echemi.comstackexchange.com |

Note: A lower pKb value indicates a stronger base. This table illustrates how the position of the methoxy group on the benzene ring affects the basicity of the aniline derivative. echemi.comstackexchange.com

Structure

3D Structure

Properties

CAS No. |

32654-23-2 |

|---|---|

Molecular Formula |

C7H9NO |

Molecular Weight |

123.15 g/mol |

IUPAC Name |

N-methoxyaniline |

InChI |

InChI=1S/C7H9NO/c1-9-8-7-5-3-2-4-6-7/h2-6,8H,1H3 |

InChI Key |

NSBIQPJIWUJBBX-UHFFFAOYSA-N |

Canonical SMILES |

CONC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methoxyaniline and Its Derivatives

Green Chemistry Principles in Synthesis

Solvent-Free Reaction Systems

Solvent-free reaction systems offer a compelling approach to green chemistry by eliminating the need for organic solvents, thereby reducing waste generation and enhancing reaction efficiency. For N-methoxyaniline derivatives, mechanochemical synthesis has emerged as a notable technique. For instance, N-(4-methoxybenzylidene)-4-methoxyaniline can be synthesized by grinding 4-methoxyaniline and 4-methoxybenzaldehyde (B44291) with a catalytic amount of p-toluenesulfonic acid (PTSA) using a ball mill or mortar. This mechanochemical force facilitates intimate mixing and accelerates the reaction, typically completing within 30–60 minutes at room temperature, offering advantages over classical methods that require longer reaction times and significant solvent consumption. ontosight.ai

Another example involves the solvent-free synthesis of N-benzylidene-4-methoxyaniline, achieved by reacting p-anisidine (B42471) (4-methoxyaniline) with benzaldehyde (B42025). In this scenario, benzaldehyde can act as both a reagent and a solvent, with the reaction completing in approximately 50 minutes at temperatures around 50 °C, yielding the imine in high purity. nih.gov Reductive amination, a crucial step in synthesizing secondary amines from imines, has also been successfully adapted to solvent-free conditions, further contributing to waste minimization. uni.luamericanelements.com

Table 1: Comparison of Solvent-Free Mechanochemical Synthesis vs. Classical Method for N-(4-Methoxybenzylidene)-4-methoxyaniline ontosight.ai

| Aspect | Solvent-Free Mechanochemical Synthesis | Classical Method |

| Reaction Time | 30–60 minutes | 4–8 hours |

| Solvent Consumption | None | 200–500 mL/g product |

| Yield | 80–85% | 75–80% |

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, significantly accelerating reactions by enabling rapid and uniform heating. This method has been applied to the synthesis of this compound derivatives, leading to reduced reaction times and improved yields. For example, the condensation of 4-methoxyaniline with 4-methoxybenzaldehyde to produce N-(4-methoxybenzylidene)-4-methoxyaniline can be achieved efficiently using microwave radiation (300 W, 100°C) for 10–15 minutes, yielding up to 90% pure product. ontosight.ai

Microwave irradiation is also effective for the condensation of various anilines, including p-methoxyaniline, with aldehydes to form imines. This technique minimizes side reactions due to shortened heating periods. nih.gov Furthermore, the synthesis of nitroketene N,S-arylaminoacetals, where p-methoxyaniline is a reactant, has shown higher yields under microwave conditions compared to conventional heating, optimizing at 110 °C and 70 W for 90 minutes. uni.lu

Table 2: Comparison of Heating Methods for N-(4-Methoxybenzylidene)-4-methoxyaniline Synthesis ontosight.ai

| Method | Time | Yield | Energy Consumption (kWh/g) |

| Conventional Reflux | 6 hours | 78% | 1.2 |

| Microwave | 15 minutes | 88% | 0.3 |

Atom Economy and Waste Minimization Strategies

Atom economy, a core principle of green chemistry, aims to maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing waste. Synthetic methodologies for this compound and its derivatives increasingly prioritize this principle.

The synthesis of imines, often precursors to this compound derivatives, is a classic example of a reaction with high atom economy, particularly when performed under solvent-free conditions. ontosight.ai For instance, the condensation of 4-nitrobenzaldehyde (B150856) with 4-methoxyaniline to form an imine is a highly atom-economical process, where nearly all atoms of the reactants are incorporated into the product. chem960.com

An efficient and atom-economical route for preparing N-aryl amino alcohols from primary amines, including 4-methoxyaniline, has been developed. This method involves the reduction/ring-opening of N,N-disubstituted picolinamides, which are readily obtained from primary amines via condensation with picolinic acid and coupling with cyclic ethers. A significant advantage is the recovery of picolinic acid in the form of piconol, further enhancing the atom economy and reducing waste. uni.lufishersci.com

Multi-component reactions (MCRs), discussed in detail below, are inherently atom-economical as they involve the union of three or more starting materials in a single step, leading to complex products with minimal byproducts. nih.gov

Aqueous Medium Reactions

The use of water as a solvent is a highly desirable green chemistry practice, reducing reliance on volatile organic compounds. This compound and its derivatives can be synthesized or processed in aqueous media.

For example, the copolymerization of o-methoxyaniline with 3-aminobenzenesulfonic acid has been successfully carried out in aqueous solutions using p-toluenesulfonic acid (PTSA) as the synthesizing medium. thegoodscentscompany.com Furthermore, the enzymatic oxidative polymerization of o-methoxyaniline to poly(o-methoxyaniline) can be achieved in a sodium phosphate (B84403) buffer solution (pH 4.3) using horseradish peroxidase (HRP) as a catalyst and hydrogen peroxide as an oxidant. This biomimetic approach offers a simple, economic, and environmentally compatible route to water-soluble conducting polymers. uni.lu

A particularly innovative example is the synthesis of imines, such as the condensation product of 4-nitrobenzaldehyde and 4-methoxyaniline, using freshly squeezed citrus juice as a reaction medium. The natural acids in the juice act as catalysts, demonstrating a less hazardous and energy-efficient approach in an aqueous environment. chem960.com

Multi-Component Reactions (MCRs) Incorporating this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. These reactions are prized for their high atom economy, operational simplicity, and the rapid generation of molecular complexity from simple starting materials. nih.govvulcanchem.com

This compound derivatives serve as valuable building blocks in various MCRs. For instance, imines generated in situ from aldehydes and p-methoxyaniline can act as radical acceptors in multi-component reactions, leading to diverse chemical structures. americanelements.com

In the synthesis of novel indole (B1671886) derivatives, 4-methoxyaniline has been utilized in condensation reactions with indole aldehydes and malononitrile. This approach exemplifies how MCRs can efficiently construct complex heterocyclic systems incorporating this compound derived fragments. fishersci.no While not exclusively this compound, the Ugi-four component reaction, a prominent MCR, has been reported to synthesize quinoline-based peptides involving aniline (B41778) derivatives under microwave irradiation, showcasing the broad applicability of MCRs for aniline-derived compounds. vulcanchem.com

Cascade and Domino Reaction Pathways

Cascade and domino reactions are sophisticated synthetic strategies where a single reaction initiation triggers a sequence of subsequent reactions, often leading to complex molecular architectures in a highly efficient and selective manner. These pathways are particularly attractive for their ability to build molecular complexity rapidly from simple precursors, minimizing purification steps and waste.

N-methoxyanilines have been central to several elegant cascade and domino transformations, often catalyzed by transition metals. A significant development is the copper-catalyzed ontosight.ainih.gov-asymmetric methoxy (B1213986) rearrangement of N-methoxyanilines, particularly N-methoxy-2,6-dimethylanilines. In the presence of a cationic copper catalyst ligated to a chiral N-heterocyclic carbene (NHC) ligand, this rearrangement furnishes chiral ortho-quinol imines with good enantioselectivity. This initial rearrangement can then be followed by a Diels-Alder reaction, yielding complex three-dimensional molecules in a diastereo- and enantioselective manner. epa.govfishersci.iecenmed.com

Another notable domino rearrangement involves N-methoxyanilines possessing an electron-donating functional group at the ortho position. Cationic NHC-copper catalysts promote a domino ontosight.ainih.gov-rearrangement of the methoxy group to the ortho position, followed by a semipinacol-type ontosight.ainih.gov-rearrangement of the electron-donating group from the ortho to the meta position. This sequence efficiently synthesizes multisubstituted ortho-anisidines, overcoming the low selectivity often associated with conventional methods for preparing such multiply substituted anilines. sigmaaldrich.comuni.luuni.lusigmaaldrich.comamericanelements.com

Furthermore, N-methoxyanilines can participate in copper-catalyzed ontosight.ainih.gov-rearrangement—oxa-Michael addition cascade reactions with alcohol nucleophiles. This process involves the migration of the alkoxy group from the nitrogen atom to the methyl-substituted ortho position, followed by an oxa-Michael reaction of the resulting ortho-quinol imine intermediate, providing meta-aminophenol derivatives in good to high yields. americanelements.comwikipedia.org

Reductive Amination Strategies for N-Benzyl-3-methoxyaniline Synthesis

Reductive amination is a fundamental reaction in organic chemistry for the synthesis of amines, involving the condensation of an aldehyde or ketone with an amine to form an imine, followed by its reduction. For the synthesis of N-benzyl-3-methoxyaniline, various reductive amination strategies have been developed, emphasizing efficiency and selectivity.

A common method involves the condensation of 3-methoxyaniline with benzaldehyde to form an imine intermediate, which is then reduced. Reducing agents such as sodium borohydride (B1222165) (NaBH4) are frequently employed, or catalytic hydrogenation using hydrogen gas and a catalyst like palladium on carbon (Pd/C) can be used. This method is preferred for selective mono-N-benzylation, particularly with NaBH4. nih.gov

For N-benzyl-4-methoxyaniline, a similar approach involves the reductive amination of 4-methoxyaniline with benzaldehyde. Studies have demonstrated the exceptional efficiency of cyclometalated ruthenium complexes as catalysts, achieving high isolated yields (e.g., 95%) under mild conditions. ctdbase.org The process typically involves imine formation in a solvent like acetonitrile, followed by catalytic hydrogenation. ctdbase.org

Beyond traditional methods, greener and more efficient reductive amination strategies have emerged. The synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline from 4-nitrobenzaldehyde and 4-methoxyaniline has been successfully performed at room temperature using citrus juice as a reaction medium, highlighting a sustainable and accessible approach. chem960.com Additionally, the use of a recyclable cation exchange resin (e.g., DOWEX 50WX8) with NaBH4 has shown excellent yields (88-93%) and faster reaction times (20-45 minutes) for the reductive amination of various aldehydes with anilines, including 4-methoxyaniline. Solvent-free reductive amination using pinacolborane as a reducing agent has also been reported for the synthesis of N-(4-chlorobenzyl)-4-methoxyaniline from 4-chlorobenzaldehyde (B46862) and 4-methoxyaniline, achieving good yields. americanelements.com Continuous flow hydrogenation reactors are being explored for industrial scale-up, improving yield and safety for large-scale production of compounds like N-benzyl-3-methoxyaniline. nih.gov

Table 3: Representative Reductive Amination Reactions for this compound Derivatives

| Product | Reactants | Reducing Agent/Catalyst | Conditions | Yield (%) | Citation |

| N-Benzyl-3-methoxyaniline | 3-methoxyaniline, benzaldehyde | NaBH4 or Pd/C | Room temperature or mild heating | - | nih.gov |

| N-Benzyl-4-methoxyaniline | 4-methoxyaniline, benzaldehyde | Cyclometalated Ru complexes | Acetonitrile, 40–50°C | 95 | ctdbase.org |

| 4-methoxy-N-(4-nitrobenzyl)aniline | 4-nitrobenzaldehyde, 4-methoxyaniline | Citrus juice | Room temperature | - | chem960.com |

| N-Benzyl-4-methoxyaniline | Benzaldehyde, 4-methoxyaniline | NaBH4 / DOWEX 50WX8 | THF, room temperature, 20 min | 90 | |

| N-(4-chlorobenzyl)-4-methoxyaniline | 4-chlorobenzaldehyde, 4-methoxyaniline | Pinacolborane | Solvent-free, room temperature, 12 h | 85 | americanelements.com |

N-Alkylation Methodologies for this compound Derivatives

N-alkylation is a fundamental transformation in organic chemistry, crucial for synthesizing a wide range of nitrogen-containing compounds. For this compound derivatives, which can encompass anilines with a methoxy group on the phenyl ring (e.g., 4-methoxyaniline, also known as p-anisidine, 3-methoxyaniline, and 2-methoxyaniline) or N-alkylation of this compound (where the methoxy group is directly attached to the nitrogen), various advanced methodologies have been developed. The majority of recent research focuses on the N-alkylation of methoxy-substituted anilines due to their synthetic utility and prevalence as building blocks. These methods often employ catalytic systems to achieve high selectivity and efficiency, particularly for mono-N-alkylation, minimizing over-alkylation to tertiary amines.

Reductive Alkylation with Alcohols (Borrowing Hydrogen Strategy)

The borrowing hydrogen (or hydrogen autotransfer) strategy is a highly efficient and environmentally benign method for N-alkylation, utilizing alcohols as alkylating agents and generating water as the sole byproduct. This approach involves the dehydrogenation of the alcohol to an aldehyde or ketone, followed by condensation with the amine to form an imine, which is then hydrogenated to the N-alkylated product.

Iridium-Catalyzed N-Methylation: Iridium complexes have shown significant activity in the N-methylation of aromatic amines, including 4-methoxyaniline, using methanol (B129727) as the C1 source. For instance, iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have been evaluated for N-methylation. Aniline derivatives with electron-donating groups in the para position, such as 4-methoxyaniline, demonstrate higher reactivity than unsubstituted aniline. Quantitative transformation to the corresponding N-methyl derivatives, like 4-methoxy-N-methylaniline, with yields exceeding 90% has been reported. indiamart.comuni.lu Specifically, a study indicated an 88% conversion for the N-methylation of 4-methoxyaniline to 4-methoxy-N-methylaniline within 2.5 hours at 423 K using 1 mol% of an Ir(I) catalyst and 50 mol% Cs2CO3 in methanol. indiamart.comuni.lu

An iridium/graphene nanostructured catalyst has also been developed for the direct N-alkylation of amines with primary and secondary alcohols. ontosight.ai This heterogeneous catalyst promotes C–N bond formation without pre-activation steps, solvents, alkalis, or other additives. ontosight.ai For example, 4-methoxyaniline was alkylated with 1-phenylethanol, achieving a 79% yield of the corresponding N-alkylated product. ontosight.ai Similarly, 4-methoxyaniline was smoothly alkylated by isopropanol, yielding N-isopropyl-4-methoxyaniline in 92% yield. ontosight.ai

Ruthenium-Catalyzed N-Alkylation: Ruthenium catalysts are also prominent in borrowing hydrogen reactions. A Ru(II) complex with a nitrile-substituted NHC ligand facilitated the N-methylation of anilines with methanol at 120 °C, achieving products in yields above 80%. nih.govwikipedia.org It was observed that the methoxy substituent in the para-position of aniline (e.g., 4-methoxyaniline) led to a better formation rate compared to an ortho-substituted analogue. nih.govwikipedia.org For instance, N-benzyl-4-methoxyaniline was converted in 86% yield using a Ru catalyst. nih.govwikipedia.org Another Ru-triphos catalyst, in the presence of Al(OTf)3, has been shown to catalyze the mono N-ethylation of various arylamines. nih.gov

Iron-Catalyzed N-Alkylation: Iron catalysts, particularly (tetraphenylcyclopentadienone)iron carbonyl precatalysts, have been reported for the N-alkylation of amines via borrowing hydrogen catalysis. uni.lu The N-alkylation of 4-methoxyaniline with benzylic and aliphatic alcohols has been demonstrated, yielding the corresponding secondary amines in high yields. uni.lu

Copper-Based Catalysis: Heterogeneous copper-chromium catalysts have been employed for the selective production of N-methyl-para-anisidine (N-methyl-4-methoxyaniline) from para-anisidine (4-methoxyaniline) and methanol, with or without hydrogen. nih.govwikipedia.org This method aims for high purity (at least 98%) and high output for industrial scale. nih.govwikipedia.org Additionally, a CuAlOx catalyst has been used for the N-methylation and N,N-dimethylation of 4-methoxyaniline under CO2 and H2 pressure at 160 °C, achieving 74% yield for mono-methylation and 82% for N,N-dimethylation. nih.gov

Table 1: Representative N-Methylation Methodologies for 4-Methoxyaniline

| Alkylating Agent | Catalyst System | Base | Conditions | Conversion (%) | Yield (%) | Selectivity (Mono/Di) | Reference |

| Methanol | [IrBr(CO)2(κC-tBuImCH2PyCH2OMe)] (1 mol%) | Cs2CO3 (50 mol%) | 423 K, 2.5 h, MeOH solvent | 88 | >90 (isolated) | Selective mono-N-methylation | indiamart.comuni.lu |

| Methanol | CuAlOx catalyst | N/A | 160 °C, 24 h, 3.0 MPa CO2, 6.0 MPa H2, hexane | 100 | 74 | Mono-N-methylation | nih.gov |

| Methanol | CuAlOx catalyst | N/A | 160 °C, 48 h, 3.0 MPa CO2, 7.0 MPa H2, hexane | N/A | 82 | N,N-Dimethylation | nih.gov |

Table 2: Representative N-Alkylation Methodologies for 4-Methoxyaniline with Other Alkylating Agents

| Alkylating Agent | Catalyst/Reagent | Base | Conditions | Yield (%) | Reference |

| Allyl bromide | Base (unspecified) | Yes | Alkylation reaction | N/A | wikipedia.org |

| 1-Bromobutane (B133212) | Cs2CO3 (1.0 equiv.) | Cs2CO3 | 60 °C, 5 h, anhydrous DMF | Good | nih.gov |

| 1-Phenylethanol | Iridium/graphene nanostructured catalyst | None | Solvent-free | 79 | ontosight.ai |

| Isopropanol | Iridium/graphene nanostructured catalyst | None | Solvent-free | 92 | ontosight.ai |

| Benzyl alcohol | Iron(0) complex (tetraphenylcyclopentadienone) | N/A | N/A | High | uni.lu |

| Substituted 2-chloropyridines | Potassium carbonate, t-BuOH or microwave irradiation | K2CO3 | RT, 12-24 h or 120-160 °C, 10-30 min | Variable | nih.gov |

| 1-Octene (B94956) | Ta(NMe2)5 (4 mol%) | N/A | 24 h | >95 | nih.gov |

Alkylation with Alkyl Halides

Direct N-alkylation of primary aromatic amines with alkyl halides can be challenging due to the potential for over-alkylation (formation of secondary and tertiary amines). However, methods employing specific bases and conditions have been developed to enhance selectivity. For instance, a cesium carbonate (Cs2CO3)-promoted method allows for selective mono-N-alkylation of primary benzylamines and anilines, including p-anisidine (4-methoxyaniline), with various alkyl halides in anhydrous N,N-dimethylformamide (DMF). nih.gov The basicity and solubility of Cs2CO3 in DMF are crucial for achieving mono-selectivity and suppressing undesired dialkylation. nih.gov For example, the reaction of p-anisidine with 1-bromobutane yielded N-butyl-4-methoxyaniline. nih.gov

Aromatic Nucleophilic Substitution

In some cases, N-alkylation can occur as part of a larger synthetic sequence involving aromatic nucleophilic substitution. For example, N-methyl-4-methoxyaniline has been used in coupling reactions with substituted 2-chloropyridines to synthesize N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines. nih.gov These reactions typically involve a coupling between the chloropyridine and the N-substituted 4-methoxyaniline in the presence of a base like potassium carbonate, either at room temperature or under microwave irradiation. nih.gov

Hydroaminoalkylation

A tantalum-catalyzed hydroaminoalkylation method has been reported for the addition of N-alkylarylamine α-C–H bonds across olefins. nih.gov This reaction is notable for forming branched alkylamines with high yield and regioselectivity. nih.gov N-methyl-4-methoxyaniline, for example, reacted with 1-octene to form the branched hydroaminoalkylation product in over 95% yield. nih.gov

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Rearrangement Reactions

Rearrangement reactions of N-Methoxyaniline and its derivatives are a key area of research, offering routes to structurally diverse and valuable aniline (B41778) products. These transformations are often catalyzed by transition metals and proceed through distinct mechanistic pathways.

The researchgate.netrsc.org-rearrangement of a methoxy (B1213986) group in N-alkoxyanilines is a significant transformation efficiently promoted by cationic N-heterocyclic carbene (NHC)-Cu catalysts. researchgate.net This reaction yields 2-alkoxyaniline derivatives, often in good to excellent yields, and demonstrates high functional group compatibility. researchgate.net The regioselectivity of this migration is highly dependent on the electronic nature of substituents on the aniline ring. For N-alkoxyanilines bearing an electron-withdrawing group at the meta-position, the alkoxy group preferentially migrates to the more sterically hindered ortho-position. researchgate.net Conversely, when an electron-donating substituent is present, the migration occurs at the less hindered ortho-position. researchgate.net In the case of N-methoxy-2,6-dimethylanilines, cationic copper catalysts with specific chiral NHC ligands can facilitate an asymmetric researchgate.netrsc.org-methoxy rearrangement, leading to the formation of chiral ortho-quinol imines with good enantioselectivity. rsc.org

Theoretical investigations into the rearrangements of 2-methyl-N-methoxyaniline catalyzed by N-heterocyclic carbene (NHC) complexes of silver(I) and gold(I) have revealed competing Mobius and Wagner-Meerwein pathways. researchgate.net The reaction mechanism is dependent on the metal center's tendency for a specific oxidative state. researchgate.netresearchgate.net The calculated results for Ag+/Au+ catalyzed systems show a three-step process:

Cleavage of the N-O bond through oxidative addition. researchgate.netresearchgate.net

Stepwise methoxy Mobius rearrangements. researchgate.net

A stepwise 1,2-proton transfer from the phenyl ring to the amine to restore aromaticity. researchgate.netresearchgate.net

| Catalyst System | Predominant Rearrangement | Key Mechanistic Steps | Rate-Determining Step | Predicted Major Product |

| NHC-Cu⁺ | Domino ( researchgate.netrsc.org then researchgate.netresearchgate.net) | researchgate.netrsc.org-methoxy migration, researchgate.netresearchgate.net-methyl migration | Proton transfer to restore aromaticity researchgate.net | 3-methyl-2-methoxyaniline researchgate.net |

| NHC-Ag(I)/Au(I) | Mobius | N-O bond cleavage, Stepwise Mobius rearrangement, 1,2-proton transfer researchgate.net | Methoxy Mobius rearrangement & 1,2-proton transfer researchgate.net | 2-methyl-6-methoxyaniline researchgate.net |

Studies on Nucleophilic Substitution Pathways (e.g., C-H Activation)

Nucleophilic substitution reactions are fundamental processes in organic chemistry. nih.gov In the context of this compound derivatives, C-H activation has emerged as a key pathway, particularly in domino reactions that lead to meta-functionalization. researchgate.net The copper-catalyzed domino rearrangement of 2-methyl-N-methoxyaniline involves a sequence that ultimately results in the activation of a meta C-H bond. researchgate.net This process is initiated by rearrangements that position functional groups in a way that facilitates the subsequent C-H functionalization, providing a route to multiply substituted meta-aminophenol derivatives. researchgate.net The development of such methods is crucial for synthesizing complex aniline structures that are otherwise difficult to access. researchgate.net

Catalytic Cycle Analysis and Intermediates Identification

Understanding the catalytic cycle and identifying key intermediates are crucial for optimizing reaction conditions and expanding the scope of transformations involving this compound.

Copper catalysis is central to many reactions of this compound. rsc.orgresearchgate.net In the asymmetric researchgate.netrsc.org-methoxy rearrangement of N-methoxy-2,6-dimethylanilines, a cationic copper catalyst complexed with a chiral NHC ligand is employed. rsc.org Mechanistic insight reveals that this process furnishes chiral ortho-quinol imines as key intermediates. rsc.org The formation of these intermediates is a critical step in the catalytic cycle. These highly reactive species can then be trapped, for instance, in a subsequent cascade reaction. One such application is a Diels-Alder reaction following the initial rearrangement, which yields complex three-dimensional molecules in a diastereo- and enantioselective manner. rsc.org The identification of the ortho-quinol imine intermediate provides a deeper understanding of the reaction pathway and opens avenues for designing new tandem reactions.

Kinetic Studies and Rate-Determining Steps

The rate of a chemical reaction is dictated by its slowest step, known as the rate-determining step. wikipedia.orgkhanacademy.orglibretexts.orgsavemyexams.com Understanding the kinetics of this compound transformations is crucial for optimizing reaction conditions and elucidating the reaction mechanism.

While specific experimental kinetic data for reactions of this compound are not abundant in the reviewed literature, studies on closely related aniline derivatives provide valuable insights. For example, the oxidative coupling reaction of aniline with promethazine (B1679618) was found to follow a first-order kinetic model. researchgate.net The reaction of 4-methyl aniline with hydroxyl radicals also has been the subject of kinetic studies, providing rate coefficients and highlighting the influence of substituents on the aniline ring on reaction rates. nih.gov

| Reaction Type | Proposed Rate-Determining Step(s) | Factors Influencing Reaction Rate |

| NHC-Ag(I)/Au(I) catalyzed rearrangement of 2-methyl-N-methoxyaniline | Methoxy Möbius rearrangement and 1,2-proton transfer researchgate.net | Catalyst structure, electronic properties of the substrate |

| Gold-catalyzed hydroamination of allenes with N-methylaniline | Complex, dependent on relative rates of ligand exchange, nucleophilic addition, and protodeauration nih.gov | Concentrations of allene (B1206475) and aniline, catalyst loading, temperature |

| Oxidative coupling of aniline derivatives | Often follows first-order kinetics researchgate.netresearchgate.net | Oxidant concentration, temperature, pH |

Regioselectivity and Stereoselectivity in this compound Transformations

Regioselectivity:

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In transformations involving this compound, the substitution pattern on the aromatic ring and the nature of the reacting partner are key determinants of regioselectivity.

In the context of 1,3-dipolar cycloaddition reactions, the regioselectivity is often governed by the electronic properties of the dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory. kuleuven.benih.govwikipedia.org The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the preferred orientation of addition. The methoxy group on the nitrogen atom of this compound can influence the electronic distribution within a potential 1,3-dipole derived from it, thereby directing the regiochemical outcome of the cycloaddition.

In gold-catalyzed reactions of internal alkynes, the regioselectivity of nucleophilic attack is often a challenge. mdpi.com For aniline derivatives acting as nucleophiles, the attack can occur at either of the two carbons of the alkyne. The regioselectivity can be influenced by the electronic bias of the alkyne, steric factors, and the nature of the ancillary ligands on the gold catalyst.

Stereoselectivity:

Stereoselectivity is the property of a chemical reaction that causes the formation of a predominance of one stereoisomer over another. When a reaction involving this compound creates a new stereocenter, the control of stereoselectivity is of paramount importance, particularly in the synthesis of chiral molecules.

A significant example of stereoselectivity is the Cu-catalyzed asymmetric researchgate.netrsc.org-methoxy rearrangement of N-methoxy-2,6-dimethylanilines. rsc.orgrsc.org In the presence of a cationic copper catalyst ligated to a chiral N-heterocyclic carbene (NHC) ligand, this reaction proceeds to give chiral ortho-quinol imines with good enantioselectivity. The chiral environment provided by the catalyst directs the rearrangement to occur preferentially on one of the two prochiral ortho positions.

Furthermore, this asymmetric rearrangement can be part of a cascade reaction. When performed in the presence of a dienophile such as a maleimide, the initially formed chiral ortho-quinol imine undergoes an in-situ Diels-Alder reaction to produce complex three-dimensional molecules with good diastereo- and enantioselectivity. rsc.org

The aza-Michael reaction is another important transformation for the asymmetric synthesis of nitrogen-containing heterocycles. bohrium.comnih.gov While direct examples with this compound as the nucleophile were not found in the provided search results, it is a plausible Michael donor. The stereochemical outcome of such a reaction would be highly dependent on the chiral catalyst or auxiliary employed.

| Transformation | Type of Selectivity | Controlling Factors | Example Product(s) |

| Cu-catalyzed researchgate.netrsc.org-methoxy rearrangement | Enantioselective rsc.orgrsc.org | Chiral NHC ligand on the copper catalyst | Chiral ortho-quinol imines |

| Cascade researchgate.netrsc.org-rearrangement/Diels-Alder reaction | Diastereo- and Enantioselective rsc.org | Chiral catalyst, nature of the dienophile | Three-dimensional heterocyclic compounds |

| 1,3-Dipolar Cycloaddition | Regioselective kuleuven.benih.govwikipedia.org | Frontier molecular orbital energies of the dipole and dipolarophile | Five-membered heterocycles |

| Gold-catalyzed hydroamination of alkynes | Regioselective mdpi.com | Electronic and steric properties of the alkyne, catalyst ligands | Substituted enamines |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of molecules. Its balance of accuracy and computational efficiency makes it particularly suitable for studying organic compounds like N-methoxyaniline.

Elucidation of Reaction Mechanisms and Pathways

DFT calculations have been instrumental in elucidating the complex reaction mechanisms and pathways involving this compound derivatives. For instance, theoretical studies have explored the copper-catalyzed domino rearrangement of 2-methyl-N-methoxyaniline, revealing that the reaction proceeds through a fishersci.fifishersci.fi-methoxy migration to a methyl-bound ortho position of the phenyl ring fishersci.fifishersci.at. This migration is followed by a fishersci.fifishersci.com-methyl migration, with the rate-determining step being a proton transfer from the phenyl ring to the amine to complete the catalytic cycle fishersci.fi.

Another detailed theoretical study investigated the mechanism of NHC–Cu(I)-catalyzed intermolecular nucleophilic substitution of C–H bonds in 2-methyl-N-methoxyaniline. Calculations indicated that meta C–H functionalization occurs via two nucleophilic attacks on the aromatic ring, rather than a single-step substitution. The process initiates with substrate activation through oxidative addition with an NHC–Cu(I) catalyst, causing an umpolung (reversal of polarity) in the ring. Subsequent steps involve methoxyl group transfer and a 1,2-Wagner–Meerwein rearrangement to form the final product via a proton shuttle wikipedia.orgnih.govsigmaaldrich.com.

In the context of N-methoxyanilines, computational insights suggest that the N–O bond cleavage can occur via oxidative addition on copper(I), forming a transient high-valence copper intermediate fishersci.at. The subsequent fishersci.fifishersci.fi-migration of the methoxy (B1213986) group is influenced by bulky protective groups on the amine and occurs on the methyl-substituted ortho carbon cation, leading to a dearomatized intermediate and a positive charge on the aniline (B41778) aromatic ring fishersci.at.

Transition State Analysis

Transition state analysis, often performed using DFT, is crucial for understanding the kinetics and feasibility of chemical reactions. By locating and characterizing transition states, researchers can determine activation energies and identify rate-determining steps.

For the Cu-catalyzed fishersci.fifishersci.fi-methoxy rearrangement of N-methoxyanilines (specifically N-methoxy-ortho-toluidine derivatives), DFT calculations have identified the C–O bond-forming process through a specific transition state (TS2–3) as the rate-determining step, with an activation energy calculated to be 25.6 kcal mol⁻¹ nih.gov. Intrinsic Reaction Coordinate (IRC) calculations are routinely performed to confirm the connectivity between identified transition states and their corresponding reactants and products, ensuring the validity of the proposed reaction pathways nih.govuni.lu.

The analysis of structural and distortion energies of transition states in copper-mediated reactions of 2-methyl-N-methoxyaniline derivatives has revealed significant effects of template distortions on both the reaction mechanism and regioselectivity, providing valuable guidance for the development of new synthetic methodologies americanelements.com.

Electronic Structure Analysis (e.g., HOMO-LUMO, NBO, Charge Distribution)

DFT is extensively used to analyze the electronic structure of this compound and its derivatives, providing insights into their reactivity and properties. Key aspects include:

HOMO-LUMO Analysis : Frontier Molecular Orbitals (HOMO – Highest Occupied Molecular Orbital and LUMO – Lowest Unoccupied Molecular Orbital) provide information about a molecule's electron-donating and electron-accepting capabilities, respectively. The energy gap between HOMO and LUMO is indicative of chemical reactivity and kinetic stability. While specific HOMO-LUMO values for this compound (CID 12441905) were not directly provided in the snippets, such analyses are standard for this class of compounds. For example, studies on para-methoxyaniline derivatives have utilized frontier molecular orbital analysis to correlate theoretical parameters with experimental observations.

Natural Bond Orbital (NBO) Analysis : NBO analysis helps to understand charge delocalization, intermolecular interactions, and the nature of bonding within the molecule. For this compound derivatives, NBO analysis has been employed to clarify charge delocalization due to intramolecular interactions and to gain detailed information on conjugative interactions. In the context of the copper-catalyzed rearrangement of N-methoxyanilines, NBO analysis revealed that the methyl-bound carbon atom, where the methoxy group preferentially migrates, is more positively charged, facilitating nucleophilic attack nih.gov.

Charge Distribution : DFT calculations provide detailed maps of charge distribution within a molecule, which are critical for predicting sites of nucleophilic and electrophilic attack. Studies on o-methoxyaniline-terminated azo dyes have used charge-population analysis to understand how electron densities on aromatic rings influence spectral properties like maximum absorption wavelengths (λmax) and half-peak widths (W1/2).

These electronic structure analyses are fundamental for understanding the intrinsic properties and behavior of this compound and its related compounds.

Prediction of Reactivity and Selectivity

DFT calculations are powerful tools for predicting the reactivity and selectivity of this compound and its derivatives in various chemical transformations. For instance, in the copper-catalyzed fishersci.fifishersci.fi-methoxy rearrangement, computational results predicted that the methoxy group preferentially migrates to the methyl-bound ortho position, where nucleophilic attack is energetically favored nih.gov. This preference is attributed to the methyl-bound carbon atom being more positively charged, as revealed by NBO analysis nih.gov. Furthermore, the calculations indicated that electron-withdrawing groups on the this compound substrate decelerate the rearrangement, directly linking electronic effects to reaction rates nih.gov.

In the context of C-H activation, DFT studies on 2-methyl-N-methoxyaniline have shown that meta C-H functionalization is favored over ortho- or para-substituted products due to lower activation barriers for the preferred pathway involving a 1,2-Wagner–Meerwein rearrangement and proton shuttle wikipedia.orgnih.govsigmaaldrich.com. This highlights how DFT can predict regioselectivity based on energetic considerations of different reaction pathways.

The influence of substituents on the electronic properties and, consequently, the reactivity and optical properties of methoxyaniline derivatives has also been explored. Electron-donating groups (EDGs) on the aromatic ring can lead to a red-shift in maximum absorption wavelengths (λmax), while electron-withdrawing groups (EWGs) cause a blue-shift, demonstrating the ability of DFT to predict and explain structure-property relationships.

Molecular Dynamics Simulations in this compound Research

Molecular Dynamics (MD) simulations, while less frequently cited specifically for this compound (CID 12441905) in the provided snippets, are a complementary computational technique used to study the time-dependent behavior of molecular systems. In the broader context of methoxyaniline derivatives, MD simulations have been applied to understand molecular interactions and mechanisms, particularly in biological systems.

For example, MD simulations were crucial in suggesting an allosteric mechanism of action for N-substituted 5-(1H-indol-2-yl)-2-methoxyanilines as inhibitors of mammalian ALOX15 orthologs. These simulations indicated that the binding of the inhibitor at the active site of one monomer induces conformational changes in the other monomer, which then energetically compromises the formation of a productive enzyme–linoleic acid complex. This demonstrates the utility of MD simulations in providing atomistic insights into the dynamic behavior and binding mechanisms of this compound-related compounds within complex biological environments.

Quantum Chemical Calculations (e.g., Hartree-Fock, Ab Initio)

Beyond DFT, other quantum chemical methods such as Hartree-Fock (HF) and Ab Initio calculations contribute to the theoretical understanding of this compound and its analogues. While Ab Initio methods were not explicitly detailed for this compound in the provided snippets, Hartree-Fock calculations have been applied to related compounds.

For instance, Restricted Hartree-Fock (RHF) calculations at the RHF/3-21G level were used to study the reaction mechanism for the formation of Schiff bases involving para-methoxyaniline. These studies revealed a two-step mechanism: the formation of a carbinolamine intermediate followed by its dehydration to yield the Schiff base, proceeding through six-membered ring transition states. The para-methoxy substituent was found to have a lower energy barrier compared to other substituents, attributed to its electron-donating effect.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12441905 |

| N-(4-Fluorobenzyl)-3-methoxyaniline | 24160879 |

| N-Benzyl-4-methoxyaniline | 519413 |

| N-ethyl-4-methoxyaniline | 11804947 |

| N-isopropyl-4-methoxyaniline | 2759498 |

| 3-Methoxyaniline (m-Anisidine) | 10824 |

| 4-Methoxyaniline (p-Anisidine) | 7732 |

| 2-Methoxyaniline (o-Anisidine) | 7000 |

| 2-Methoxy-N-methylaniline | 2759579 |

| 2-methyl-N-methoxyaniline | Not found |

Note on "2-methyl-N-methoxyaniline": While extensively discussed in the provided research snippets (e.g., fishersci.fifishersci.atwikipedia.orgsigmaaldrich.comamericanelements.com), a direct PubChem CID for "2-methyl-N-methoxyaniline" (specifically, a methyl group on the phenyl ring and a methoxy group on the nitrogen) was not explicitly found in the search results. The cited literature consistently refers to this specific derivative in the context of rearrangement studies.

Data Tables

Table 1: Activation Energy for C-O Bond Formation in Cu-Catalyzed fishersci.fifishersci.fi-Methoxy Rearrangement of this compound Derivatives nih.gov

| Reaction Step | Activation Energy (kcal mol⁻¹) |

| C–O bond-forming process | 25.6 |

Table 2: Optimized Structural Parameters for 5-chloro-ortho-methoxyaniline (Example of DFT Application)

| Parameter Type | Atom Pair/Description | Value (Å or °) |

| Bond Length | C-C (ring) | 1.385 – 1.386 Å |

| Bond Length | Ring C-H | 1.121 Å |

| Bond Length | Exocyclic C-H (-OCH3) | 1.22 Å |

| Bond Length | C-O | 1.409 Å |

| Bond Length | C-Cl | 1.476 Å |

| Bond Angle | Methoxy bond angle | Decreased |

Note: The values in Table 2 are derived from a study on 5-chloro-ortho-methoxyaniline, serving as an example of the detailed structural data obtainable through DFT optimization for methoxyaniline derivatives. While not directly for this compound (CID 12441905), it illustrates the type of data generated.

Advanced Spectroscopic Characterization and Analytical Methodologies

UV-Vis Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique that measures the absorption of light in the UV (200-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum. This absorption corresponds to the excitation of outer electrons within a molecule, promoting them from lower to higher energy molecular orbitals massbank.jpingentaconnect.comsemanticscholar.org. Key electronic transitions observed in organic molecules include σ→σ, n→σ, π→π, and n→π transitions massbank.jpingentaconnect.comsemanticscholar.org.

For organic compounds, particularly those with unsaturated groups (chromophores) and lone pair electrons, n→π* and π→π* transitions are commonly observed in the experimentally convenient region of 200-700 nm ingentaconnect.com. π→π* transitions, involving the excitation of electrons from a bonding pi orbital to an antibonding pi-star orbital, are generally more intense and occur at shorter wavelengths than n→π* transitions massbank.jpsemanticscholar.org. The latter, which involve the promotion of non-bonding (lone pair) electrons to an antibonding pi-star orbital, typically have lower molar absorptivities ingentaconnect.com.

X-ray Crystallography for Solid-State Structure Determination

The process involves crystallizing a purified sample, exposing the crystal to an X-ray beam, and processing the resulting diffraction patterns. This processing yields information about the crystal packing symmetry and the size of the repeating unit (unit cell) that forms the crystal biosynth.com. The intensities of the diffraction spots are used to determine "structure factors," from which an electron density map is calculated biosynth.comufz.de. Subsequent refinement against experimental data leads to an accurate molecular structure ufz.de.

Similar to UV-Vis spectroscopy, specific detailed research findings or data tables from X-ray crystallography studies focusing solely on the solid-state structure of N-Methoxyaniline (PubChem CID 12441905) were not found in the provided search results. The available literature primarily details the crystal structures of various methoxyaniline derivatives and related compounds, such as N-(1H-indol-2-ylmethylidene)-4-methoxyaniline ijcm.ir, (E)-4-methoxy-N-(4-hydroxybenzylidene)aniline biosynth.com, N-ethyl-3-methoxyaniline biosynth.com, and N-iso-propyl-4-methoxyaniline. These studies highlight the diverse crystallographic properties and intermolecular interactions that can arise in such derivatives. For instance, (E)-4-methoxy-N-(4-hydroxybenzylidene)aniline crystallizes in the orthorhombic space group Pbcn, with specific unit cell parameters and a non-planar molecular conformation. Intermolecular hydrogen bonds and C-H···π interactions are commonly observed, influencing the crystal packing and forming one- or two-dimensional network structures ijcm.ir.

Derivatization Strategies for Enhanced Analytical Performance

Strategies for Improved Detection and Quantification

Derivatization can significantly enhance the sensitivity of detection methods for N-methoxyaniline, particularly in chromatographic techniques. The primary aim is to introduce a chemical group (a "tag") that responds more strongly to the detector.

For fluorescence detection, which offers high sensitivity and selectivity, various reagents can be used to derivatize the primary amine group of this compound. These reagents typically contain a fluorophore. While direct studies on this compound are limited, research on similar primary aromatic amines, such as 2-methoxyaniline, provides valuable insights. Novel fluorescent derivatization reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) and 2-(9-acridone)-acetic acid (AAA) have been shown to react with primary aromatic amines. This reaction, a condensation reaction catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC), forms stable derivatives with strong fluorescence, allowing for detection at very low concentrations. For instance, with the PPIA method, detection limits for related aromatic amines are in the range of 0.12–0.21 nmol/L.

Another common strategy involves the use of dansyl chloride, which reacts with primary amines to produce highly fluorescent sulfonamide derivatives. This approach is widely used for the analysis of various amines in complex matrices. Similarly, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed to introduce a fluorescent tag, significantly lowering the limit of detection.

For UV-Vis detection, derivatization can be used to introduce a chromophore that absorbs strongly at a specific wavelength, moving the absorption maximum to a region with less interference from the sample matrix. This is particularly useful when the native UV absorbance of this compound is weak or subject to interference.

Table 1: Derivatization Reagents for Enhanced Detection of Primary Aromatic Amines

| Reagent | Detection Method | Advantages |

|---|---|---|

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) | Fluorescence | High sensitivity, good stability of derivatives |

| 2-(9-acridone)-acetic acid (AAA) | Fluorescence | Rapid reaction, stable derivatives |

| Dansyl chloride | Fluorescence | Widely used, produces highly fluorescent derivatives |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | High sensitivity, well-established methodology |

Methods for Enhanced Chromatographic Separation (e.g., GC, HPLC)

Derivatization plays a crucial role in improving the chromatographic separation of this compound in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).

In GC analysis, compounds must be volatile and thermally stable. This compound, with its polar amine group, can exhibit poor peak shape and tailing due to interactions with the stationary phase. Derivatization addresses these issues by converting the polar amine group into a less polar, more volatile functional group. Common derivatization techniques for amines in GC include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen of the amine group with a trimethylsilyl (B98337) (TMS) group. This reduces polarity and increases volatility.

Acylation: Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine to form stable, volatile amide derivatives. The introduction of fluorine atoms also enhances detection by electron capture detectors (ECD).

Alkylation: This involves replacing the amine hydrogen with an alkyl group.

For HPLC, derivatization can be used to alter the polarity of this compound, thereby modifying its retention behavior on the chromatographic column. This is particularly useful for achieving better separation from interfering compounds in complex matrices. For instance, pre-column derivatization with a hydrophobic reagent can increase the retention of this compound on a reversed-phase column, moving its peak away from the void volume and potential early-eluting interferences. The use of reagents like PPIA has been shown to result in good baseline resolution of derivatized aromatic amines on a reversed-phase column.

Derivatization for Mass Spectrometric Analysis (e.g., Ionization Enhancement)

In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), derivatization can significantly improve the ionization efficiency of this compound, leading to enhanced sensitivity. This is especially important in electrospray ionization (ESI), where the analyte's ability to acquire a charge is critical.

The primary amine group of this compound can be targeted to introduce a moiety that is more readily ionized. Strategies for ionization enhancement include:

Introduction of a permanently charged group: Derivatizing agents containing a quaternary ammonium (B1175870) group can introduce a fixed positive charge to the this compound molecule. This ensures efficient ionization in positive-ion ESI-MS, independent of the mobile phase pH.

Introduction of a readily protonatable group: By introducing a group with a higher gas-phase basicity (proton affinity), the derivatized molecule can be more easily protonated in the ESI source, leading to a stronger signal. Reagents containing a pyridine (B92270) or a tertiary amine moiety can serve this purpose. For example, derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP) chloride has been used to improve the detection of other analytes in positive-ion ESI-MS.

Furthermore, derivatization can increase the molecular weight of this compound, shifting its mass-to-charge ratio (m/z) to a higher, less crowded region of the mass spectrum, thereby reducing background noise and improving the signal-to-noise ratio.

Regioselective Derivatization Approaches

Regioselective derivatization involves the selective chemical modification of one specific functional group in a multifunctional molecule. In the case of this compound, the primary sites for derivatization are the amino group and potentially the aromatic ring. While most analytical derivatization strategies for this compound target the highly reactive amino group, regioselective derivatization of the aromatic ring is also a theoretical possibility, although less common in routine analysis.

For analytical purposes, the derivatization of the amino group is almost always preferred due to its well-defined reactivity and the availability of a wide range of reagents. However, in the broader context of chemical synthesis, regioselective reactions on the aniline (B41778) ring are known. For example, regioselective C-H azidation of anilines has been reported. Such synthetic methodologies could, in principle, be adapted for analytical purposes if a specific analytical challenge required masking the amino group and derivatizing the ring. However, for enhancing analytical performance in terms of detection and separation, targeting the amino group remains the most practical and widely applied approach.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methoxyaniline |

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) |

| 2-(9-acridone)-acetic acid (AAA) |

| 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) |

| Dansyl chloride |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Trifluoroacetic anhydride (TFAA) |

| Pentafluoropropionic anhydride (PFPA) |

Applications in Advanced Organic Synthesis and Materials Science

Precursors for Complex Organic Molecule Synthesis

N-Methoxyaniline serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its bifunctional nature allows for diverse chemical transformations, enabling the construction of intricate molecular architectures. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, while the aromatic ring is susceptible to electrophilic substitution, with the methoxy (B1213986) group influencing the regioselectivity of these reactions.

One notable application is in the synthesis of heterocyclic compounds. For instance, p-Anisidine (B42471) (4-methoxyaniline) is utilized in the diastereoselective and enantioselective synthesis of CF3-substituted aziridines, catalyzed by a chiral Brønsted acid. It is also a key starting material for the preparation of 4-organoselenium-quinolines through a multi-component Povarov reaction and for the synthesis of 3-fluoro-6-methoxyquinoline. Furthermore, it is employed in the preparation of N-PMP protected α-aminopropargylphosphonates. The synthesis of 2-ethyl-4-methoxy aniline (B41778), a promising raw material for producing 5-methoxy indole (B1671886), has also been reported. rsc.org

The compound and its isomers are also instrumental in the synthesis of pharmacologically active molecules. For example, 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is an important precursor for inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), which are investigated for their antitumor properties. sielc.com Aniline and its derivatives are integral to the synthesis of various organic compounds, including azo dyes, corrosion inhibitors, pesticides, and pharmaceuticals. nih.gov The methoxy group in methoxyaniline derivatives can be strategically positioned to influence the biological activity of the final product.

Intermediates in Fine Chemical and Specialty Chemical Production

In the realm of fine and specialty chemicals, this compound and its isomers are valuable intermediates. Their ability to participate in a variety of chemical reactions makes them suitable for the production of high-value compounds with specific functionalities. p-Anisidine, for instance, is used in the production of azo dyes. cymitquimica.com These dyes are characterized by the presence of the azo group (-N=N-) and are widely used in the textile, leather, and paper industries.

The production of certain specialty chemicals often involves multi-step syntheses where methoxyaniline derivatives are introduced to impart desired properties such as color, stability, or specific reactivity. The synthesis of p-methoxyaniline compounds can be achieved through a one-step hydrogenation and transposition method using nitrobenzene (B124822) compounds as starting materials, which is advantageous for industrial production due to its simplicity and low cost. ias.ac.in

Role in Polymer Chemistry and Material Properties Modification

This compound plays a significant role in polymer chemistry, primarily as a monomer for the synthesis of polyaniline derivatives. The presence of the methoxy group on the aniline ring influences the properties of the resulting polymers, such as solubility, processability, and electrochemical behavior.

Synthesis of Polyaniline Derivatives

The chemical oxidative polymerization of aniline and its derivatives is a common method to produce conducting polymers. nih.gov When this compound is used as a monomer, it leads to the formation of poly(methoxyaniline). The methoxy group, being an electron-donating group, affects the electronic properties of the polymer chain. The polymerization of o-methoxyaniline has been studied in a water/pentane biphasic system, resulting in the formation of a water-soluble oligomer and an insoluble polymeric product, which can form thin films or micrometer-sized spherical particles depending on the experimental setup. nih.gov

Copolymers of aniline and o-methoxyaniline have also been synthesized to tailor the properties of the resulting materials. scribd.com The incorporation of the methoxy group can enhance the solubility of the polyaniline backbone in common organic solvents, which is a significant advantage for processing and fabricating polymer films for various applications. nih.gov The modification of aniline monomers with different substituents, including methoxy groups, allows for a systematic study of the substituent's effect on the polymer's structure, morphology, and electrical properties. nih.govrsc.org Research has shown that the surface morphology of the resulting polymers can change from a heterogeneous hierarchical to a spherical structure upon changing the substituent in the aniline monomers. nih.govrsc.org

| Monomer | Polymerization Method | Resulting Polymer/Copolymer | Key Findings |

| o-Methoxyaniline | Chemical polymerization in water/pentane biphasic system | Poly(o-methoxyaniline) | Formation of water-soluble oligomers and insoluble polymer as thin films or spherical particles. nih.gov |

| Aniline and o-Methoxyaniline | Chemical oxidative copolymerization | Copolymers of aniline and o-methoxyaniline | Enhanced solubility and modified electrical and spectral properties compared to polyaniline. scribd.com |

| 2,5-Dimethoxyaniline | Chemical oxidation | Poly(2,5-dimethoxyaniline) | Improved processability and tubular morphology. ias.ac.in |

| Aniline and 2,5-Dimethoxyaniline | Chemical oxidation | Poly(aniline-Co-2,5-dimethoxyaniline) | Enhanced potential as novel materials due to substituent effects. ias.ac.in |

Development of Optoelectronic Materials

The unique electronic properties of polymers derived from this compound make them promising candidates for applications in optoelectronic devices. These materials can exhibit semiconducting behavior, which is essential for their function in devices such as organic light-emitting diodes (OLEDs) and solar cells. nih.gov

Polyaniline and its derivatives are known for their electrical conductivity and electroactivity. acs.org The introduction of a methoxy group can modulate the band gap and energy levels of the polymer, which are critical parameters for optoelectronic applications. For instance, poly(p-anisidine) has been interfaced with photosystem I for the fabrication of photoactive composite films. rsc.org The oxidation potential of p-methoxyaniline makes it a suitable candidate for electron/hole exchange in such bio-hybrid systems. rsc.org

In the context of dye-sensitized solar cells (DSSCs), organic dyes are crucial components for light harvesting. mdpi.comresearchgate.net While direct use of this compound as a dye is not extensively reported, its derivatives can be incorporated into more complex dye structures. The electron-donating nature of the methoxy group can enhance the "push-pull" characteristics of a dye molecule, which is beneficial for charge transfer processes in DSSCs. mdpi.com

The development of new organic materials is crucial for advancing OLED technology. researchgate.netjmaterenvironsci.comuniss.itresearchgate.netbeilstein-journals.org Heterocyclic compounds, which can be synthesized from this compound, are often used in OLEDs to improve their performance. uniss.it The ability to tune the electronic properties of polyaniline derivatives through substitution with groups like methoxy opens up possibilities for their use as charge transport or emissive layers in OLEDs.

Reagents in Analytical Methods

While the direct and widespread use of this compound as a primary reagent in standard analytical methods is not extensively documented, its isomers and derivatives show utility in specific analytical applications. p-Anisidine is used as a reagent for the detection of oxidation products like aldehydes and ketones in fats and oils. nih.gov

In the field of chromatography, methods have been developed for the separation and analysis of methoxyaniline isomers. For example, 4-methoxyaniline and 3-methoxyaniline can be analyzed by reverse-phase high-performance liquid chromatography (HPLC). sielc.comsielc.com These methods are scalable and can be used for the isolation of impurities in preparative separation and are also suitable for pharmacokinetic studies. sielc.comsielc.com Gas chromatography is another technique used for the determination of aniline and its derivatives in environmental samples. epa.gov

Furthermore, a derivative of this compound, N,N-bis(5,6,7-trimethoxy-2-quinolylmethyl)-2-methoxyaniline (TriMeOBQMOA), has been developed as a Cd2+-specific fluorescent sensor. nih.gov This indicates the potential for designing specific analytical reagents based on the this compound scaffold for the detection of metal ions. nih.govresearchgate.netmdpi.comresearchgate.net

| Compound/Derivative | Analytical Application | Technique |

| p-Anisidine | Detection of aldehydes and ketones in fats and oils | Spectrophotometry |

| 4-Methoxyaniline | Separation and analysis | Reverse-phase HPLC |

| 3-Methoxyaniline | Separation and analysis | Reverse-phase HPLC |

| Aniline and derivatives | Determination in environmental samples | Gas Chromatography |

| TriMeOBQMOA | Cd2+-specific fluorescent sensor | Fluorescence Spectroscopy |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methoxyaniline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or methoxylation of aniline derivatives. Key considerations include:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve methoxy group incorporation.

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Always validate synthesis with melting point analysis and spectroscopic data .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Nucleophilic Sub. | 75–85 | ≥98 | K₂CO₃, DMF, 70°C, 12h |

| Methoxylation | 60–70 | ≥95 | NaOMe, MeOH, reflux, 8h |

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Confirm methoxy (-OCH₃) and amine (-NH₂) groups via ¹H NMR (δ 3.3 ppm for OCH₃; δ 5.1 ppm for NH₂) and ¹³C NMR (δ 55–60 ppm for OCH₃).

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to detect impurities (<2% threshold).

- Mass Spectrometry : ESI-MS [M+H]+ peak at m/z 124.1 confirms molecular ion.

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (C: 64.49%, H: 7.53%, N: 11.76%) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in sample preparation or analytical conditions. To address this:

- Controlled Replication : Reproduce experiments using standardized protocols (e.g., USP guidelines for solubility testing).

- Environmental Controls : Assess stability under inert atmospheres (N₂/Ar) to isolate oxidation/hydrolysis effects.

- Cross-Validation : Compare results from multiple techniques (e.g., UV-Vis vs. HPLC for solubility measurements). Document all parameters (pH, temperature, solvent grade) meticulously .

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., amine vs. methoxy group).

- Molecular Dynamics : Simulate solvation effects in nonpolar vs. polar solvents to predict reaction pathways.

- Experimental Calibration : Validate predictions with kinetic studies (e.g., rate constants for nitration or acylation reactions). Tools like Gaussian or ORCA are recommended for simulations .

Q. What advanced analytical techniques are critical for detecting trace degradation products of this compound in long-term stability studies?

- Methodological Answer :

- LC-MS/MS : Detect sub-ppm levels of oxidative byproducts (e.g., nitroso derivatives).

- Accelerated Stability Testing : Use Arrhenius modeling (40–60°C, 75% RH) to extrapolate shelf-life.

- Isotopic Labeling : Track degradation pathways using ¹⁵N-labeled compounds to distinguish hydrolysis vs. oxidation mechanisms. Always include internal standards (e.g., deuterated analogs) for quantification .

Key Methodological Considerations

- Reproducibility : Document experimental protocols in detail (e.g., reagent sources, instrument calibration) and deposit raw data in repositories like Zenodo .

- Contradiction Analysis : Use meta-analytical frameworks (e.g., PRISMA) to systematically evaluate conflicting data and identify methodological outliers .

- Ethical Reporting : Disclose all conflicts of interest and funding sources, adhering to journal guidelines like those in Medicinal Chemistry Research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.